molecular formula C26H22ClNO4 B11585304 3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11585304
M. Wt: 447.9 g/mol
InChI Key: JRXBSZFCVUZCGK-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound with the molecular formula C26H22ClNO4 This compound is characterized by its complex structure, which includes a benzamide group, a benzofuran ring, and a chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzamide Group: The final step involves the reaction of the intermediate with butoxybenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the chlorobenzoyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing the original substituents.

Scientific Research Applications

3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-butoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-butoxy-N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

3-butoxy-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C26H22ClNO4/c1-2-3-15-31-20-8-6-7-18(16-20)26(30)28-23-21-9-4-5-10-22(21)32-25(23)24(29)17-11-13-19(27)14-12-17/h4-14,16H,2-3,15H2,1H3,(H,28,30)

InChI Key

JRXBSZFCVUZCGK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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